4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one
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Overview
Description
Preparation Methods
The synthesis of azelastine hydrochloride involves several steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with phthalic anhydride to form 4-(4-chlorobenzyl)phthalic anhydride. This intermediate is then reacted with 1-methylazepane to yield the final product, azelastine hydrochloride . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Azelastine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form desmethylazelastine, an active metabolite.
Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.
Substitution: Azelastine can undergo substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azelastine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: Researchers study its effects on histamine receptors to understand allergic responses better.
Industry: Azelastine hydrochloride is used in the formulation of nasal sprays and eye drops for allergy relief.
Mechanism of Action
Azelastine hydrochloride works by blocking histamine H1 receptors, preventing histamine from binding and triggering allergic symptoms . It also inhibits the release of other inflammatory mediators, such as leukotrienes and cytokines, further reducing inflammation and allergic responses . The molecular targets include histamine receptors and various inflammatory pathways .
Comparison with Similar Compounds
Azelastine hydrochloride is unique compared to other antihistamines due to its dual action of blocking histamine receptors and inhibiting inflammatory mediator release . Similar compounds include:
Loratadine: Similar to cetirizine, it is used to treat allergic conditions but lacks the dual action of azelastine.
Azelastine’s unique combination of antihistamine and anti-inflammatory properties makes it particularly effective for treating allergic rhinitis and conjunctivitis .
Properties
Molecular Formula |
C22H25ClN3O+ |
---|---|
Molecular Weight |
382.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one |
InChI |
InChI=1S/C22H25ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18,21H,4-5,12-15H2,1H3/q+1 |
InChI Key |
NOQDKYGQBYLUST-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)[N+]2=NC(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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